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Compound of Interest

Compound Name: 2,4-Hexadiyne

Cat. No.: B1329798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
hexadiyne (CH₃C≡C-C≡CCH₃), a symmetrical conjugated diyne. The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. This document summarizes its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized

experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for 2,4-
hexadiyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Due to the symmetry of the 2,4-hexadiyne molecule, a single signal is expected for the six

equivalent methyl protons.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.9 - 2.0 (Predicted) Singlet 6H -CH₃
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¹³C NMR

Chemical Shift (ppm) Assignment

4.2 -CH₃

64.9 -C≡C-

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-hexadiyne is characterized by the absence of a terminal alkyne C-H

stretch and the presence of a weak C≡C stretching vibration.

Wavenumber (cm⁻¹) Intensity Assignment

2268 Weak C≡C Stretch

2920 Medium C-H Stretch (sp³)

1375 Medium C-H Bend (sp³)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,4-hexadiyne shows a prominent molecular ion

peak.

m/z Relative Intensity (%) Assignment

78 100 [M]⁺ (Molecular Ion)

77 35 [M-H]⁺

51 20 [C₄H₃]⁺

39 15 [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These represent typical procedures and may be adapted based on the specific
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instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,4-hexadiyne would be prepared by dissolving approximately 5-10 mg of the

compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of

about 0.6-0.7 mL. The solution must be free of any particulate matter. The prepared sample is

then transferred to a clean 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a

spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, typically 8 to 16

scans are acquired. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) are typically

required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
For a solid sample like 2,4-hexadiyne, the IR spectrum can be obtained using a KBr pellet or

as a Nujol mull. For the KBr pellet method, a small amount of the sample is ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk. For the Nujol mull method,

the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed

between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-

transform infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum of 2,4-hexadiyne can be obtained using a mass spectrometer equipped

with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for

sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or hexane) is injected into the GC. The compound is vaporized and separated

from the solvent. Upon entering the mass spectrometer, the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The

resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2,4-hexadiyne.
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Caption: General workflow for spectroscopic analysis of 2,4-hexadiyne.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Hexadiyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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